![molecular formula C9H7NO2S B1372517 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde CAS No. 915923-87-4](/img/structure/B1372517.png)
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
Overview
Description
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is a chemical compound. It is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a boron reagent, which can be a boronic acid or boronic ester .Scientific Research Applications
Synthesis and Reactivity
- Derivatives and Reactivity Studies : 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde has been involved in the synthesis of various derivatives, exhibiting reactivity towards different electrophilic reagents. For instance, 2-(2-Thienyl)phenanthro[9,10-d]oxazole was synthesized and its reactivity with electrophilic reagents was studied, indicating specific electrophilic attacks based on reaction conditions (Aleksandrov & El’chaninov, 2015).
Biological Activities
- Antimicrobial Properties : This compound is used in the synthesis of benzoxazole derivatives, which are evaluated for antimicrobial activities. The derivatives containing the benzoxazole moiety, synthesized from similar structures, displayed significant antimicrobial properties (Balaswamy et al., 2012).
Molecular and Electronic Analysis
- Molecular and Electronic Studies : Heterocyclic compounds derived from 3-methylthiophene-2-carbaldehyde, a closely related structure, were analyzed for their electronic, nonlinear optical properties, and spectroscopic properties, providing insights into their electronic characteristics (Beytur & Avinca, 2021).
Chemical Modifications and Applications
- Chemical Modifications for Biopolymer Applications : The compound has been used in the synthesis of heterocyclic compounds for chemical modification of chitosan biopolymers. These modifications enhance the swelling and antimicrobial efficacies of the biopolymers, showing its potential in biomedical applications (Azmy et al., 2019).
Potential Growth-Inhibiting Activities
- Insect Growth-Inhibiting Activities : Insect growth-inhibiting activities were observed in novel 1,3-oxazole derivatives synthesized from structurally similar compounds, highlighting its potential use in agriculture or pest control (Guo et al., 2013).
properties
IUPAC Name |
5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-6-7(5-11)10-9(12-6)8-3-2-4-13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDVGEONFFIDAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650819 | |
Record name | 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-87-4 | |
Record name | 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-(thiophen-2-yl)oxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural characteristics of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde thiosemicarbazone and its metal complexes in relation to their antimicrobial activity?
A1: The study by [] reveals that this compound thiosemicarbazone (HL) acts as a neutral tridentate ligand, coordinating with Co(II) and Ni(II) ions through its NNS donor atoms. This coordination forms complexes with a distorted octahedral geometry. The presence of uncoordinated chloride ions within the crystal lattice of these complexes, some of which are hydrogen-bonded to the ligand, is noteworthy. While the exact mechanism of antimicrobial action is not elucidated in this study, the specific arrangement of atoms and the presence of chloride ions could influence how these compounds interact with bacterial or fungal targets. Further research is needed to understand the structure-activity relationship and pinpoint the exact mode of antimicrobial action.
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